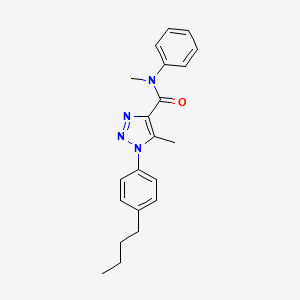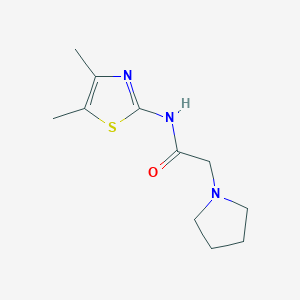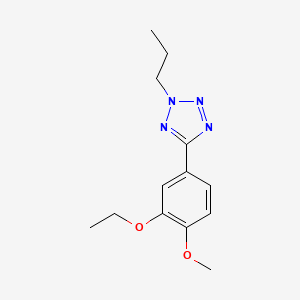![molecular formula C16H16N2OS B4437993 2-methyl-1-[(2-pyridinylthio)acetyl]indoline](/img/structure/B4437993.png)
2-methyl-1-[(2-pyridinylthio)acetyl]indoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as spiro[indoline-3,2'-pyridines] and indoline derivatives, often involves catalyzed reactions or multicomponent reactions. For instance, functionalized spiro[indoline-3,2'-pyridines] can be synthesized through BF3·OEt2-catalyzed reactions of isatin-3-imines with acetylenedicarboxylates, demonstrating the use of catalysis in synthesizing complex indoline derivatives (Gao, Sun, & Yan, 2014). Similarly, palladium-catalyzed intramolecular amination of C-H bonds is an efficient method for synthesizing azetidines, pyrrolidines, and indolines, highlighting advanced techniques in the synthesis of indoline-based compounds (He, Zhao, Zhang, Lu, & Chen, 2012).
Molecular Structure Analysis
Studies on the molecular structure of indoline derivatives reveal complex interactions and the potential for forming novel compounds. For example, the crystal structure analysis of certain indoline compounds demonstrates the ability to form hydrogen bonds and other interactions, which are crucial for understanding the molecular structure and reactivity of these compounds (Ishida, Tomita, & Inoue, 1980).
Chemical Reactions and Properties
Indoline compounds participate in a variety of chemical reactions, leading to the formation of structurally diverse and complex molecules. For instance, the silver nitrate-induced cyclization of N-{2-[Alkynyl(hetero)aryl]methylene}indolin-1-amines facilitates the synthesis of annulated pyridine derivatives, showcasing the reactivity of indoline derivatives in cyclization reactions (Ghavtadze, Fröhlich, & Würthwein, 2010).
Physical Properties Analysis
The physical properties of indoline derivatives, such as melting points and crystal structures, are crucial for their application and synthesis. Research on compounds like 1-(5-methyl-1H-indol-6-yl)ethan-1-one provides insight into their physical properties, including melting points and crystal structures, which are important for understanding the stability and crystallinity of these compounds (Kukuljan, Kranjc, & Perdih, 2016).
Chemical Properties Analysis
The chemical properties of indoline derivatives, such as their reactivity with various reagents and in different chemical environments, are essential for their application in synthetic chemistry. The synthesis and characterization of polycyclic sulfonyl indolines through FeCl2-catalyzed or UV-driven intramolecular formal [2 + 2 + 1] dearomatizing cyclization reactions exemplify the diverse chemical properties and reactivity of indoline-based compounds (Lu, Luo, Peng, Jiang, Lei, & Yin, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-pyridin-2-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-10-13-6-2-3-7-14(13)18(12)16(19)11-20-15-8-4-5-9-17-15/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOYZIAAMQSKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B4437916.png)
![methyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4437924.png)

![4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4437938.png)
![2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-propanol](/img/structure/B4437944.png)



![1-benzyl-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B4437995.png)
![N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)alanine](/img/structure/B4438007.png)
![5-[(1S*,6R*)-3,9-diazabicyclo[4.2.1]non-9-ylsulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4438010.png)


